molecular formula C22H24N8O4 B11563937 4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11563937
M. Wt: 464.5 g/mol
InChI Key: WTBWGVKZOAEONI-OEAKJJBVSA-N
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Description

4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with a triazine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features multiple functional groups, including methoxy, nitro, and pyrrolidinyl groups, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic synthesis. The synthetic route generally starts with the preparation of the triazine core, followed by the introduction of the hydrazinyl, nitrophenyl, and pyrrolidinyl groups through various organic reactions. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, making it a subject of interest in medicinal chemistry.

    Industry: Its unique chemical properties can be exploited in the development of new materials with specific functions, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE include other triazine derivatives with different substituents. These compounds may share similar chemical reactivity and potential applications but differ in their specific properties and activities. For example:

    4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE: Similar structure but with a methyl group instead of a nitro group, which may alter its reactivity and biological activity.

    4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-CHLOROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE:

These comparisons highlight the uniqueness of 4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE in terms of its specific substituents and their impact on its overall properties and applications.

Properties

Molecular Formula

C22H24N8O4

Molecular Weight

464.5 g/mol

IUPAC Name

2-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-N-(4-nitrophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H24N8O4/c1-33-18-10-5-15(13-19(18)34-2)14-23-28-21-25-20(26-22(27-21)29-11-3-4-12-29)24-16-6-8-17(9-7-16)30(31)32/h5-10,13-14H,3-4,11-12H2,1-2H3,(H2,24,25,26,27,28)/b23-14+

InChI Key

WTBWGVKZOAEONI-OEAKJJBVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCCC4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCCC4)OC

Origin of Product

United States

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